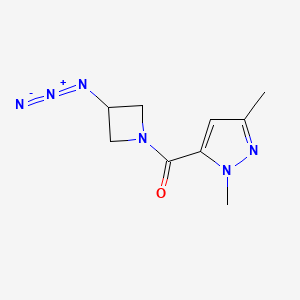
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
Übersicht
Beschreibung
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one (3-APTFP) is a novel fluorinated aminopiperidine compound that has been of interest in recent years due to its potential applications in scientific research and drug discovery. 3-APTFP is a synthetic chemical with a wide range of properties, including its ability to act as an agonist or antagonist of certain receptors. It has been studied for its potential use in the treatment of various diseases and disorders, including epilepsy, anxiety, and depression. In addition, 3-APTFP has been used in laboratory studies to study the effects of certain drugs on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is a key intermediate in the synthesis of various biologically active compounds. Its trifluoropropyl and aminopiperidinyl groups are pivotal for the stereoselective synthesis of complex molecules. For instance, it is involved in the novel synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization processes. This demonstrates its role in enabling the construction of compounds with potential applications in medicinal chemistry and material science (Zhang, Zhao, & Lu, 2007).
Drug Development and Pharmacology
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one serves as a precursor or a structural motif in the development of novel pharmaceutical agents. It has been identified as a core structure in the development of selective and potent non-peptide SST2 agonists with significant pharmacological profiles, showcasing its utility in the advancement of new therapeutic agents (Zhao et al., 2022). Moreover, its derivatives have been explored as scaffolds for combinatorial chemistry, underlining its importance in drug discovery and medicinal chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).
Biological Activity and Therapeutic Potential
The compound and its derivatives exhibit a wide range of biological activities, making them valuable in the exploration of new treatments. For example, aminopiperidine derivatives have been investigated for their potential as CGRP receptor inhibitors, illustrating their relevance in addressing conditions like migraine and other neurovascular disorders (Cann et al., 2012). Additionally, the structure has been key in the synthesis of novel antibacterials targeting resistant strains of bacteria, highlighting its contribution to addressing antimicrobial resistance (Inagaki et al., 2003).
Enantioselective Synthesis and Catalysis
The compound's framework is instrumental in enantioselective synthesis processes, such as in the production of enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation. This underscores its role in the synthesis of optically active pharmaceuticals, reflecting on the compound's versatility and utility in organic synthesis (Royal et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-6(12)2-4-13/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGGYOVNMZJFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















